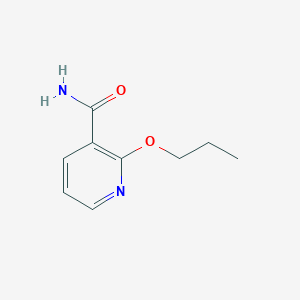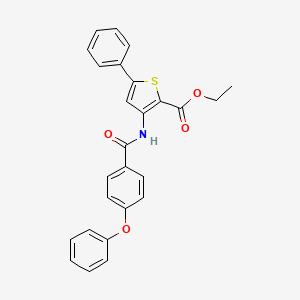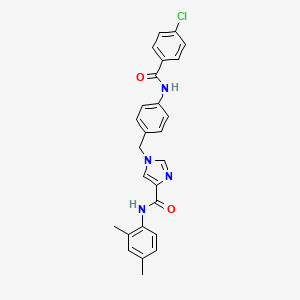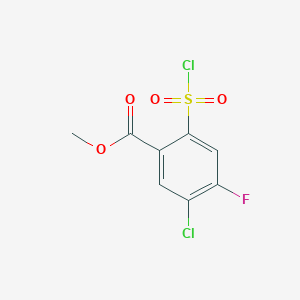![molecular formula C11H12FN5O2 B2405891 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide CAS No. 1923094-31-8](/img/structure/B2405891.png)
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it may have.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances. It may include details of any reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include details of its spectral properties (like its UV/Vis, IR, NMR, and MS spectra).Scientific Research Applications
Versatile Building Block for Heterocycles
- Triazoles, including compounds similar to 1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide, are used as building blocks for various fluorinated heterocycles, which can be analogs to rufinamide and other bioactive compounds (Bonacorso et al., 2017).
Synthesis and Antimicrobial Activity
- Similar compounds have been synthesized for their potential antimicrobial activity, highlighting the relevance of such triazoles in developing new antibacterial and antifungal agents (Dengale et al., 2019).
Structural Determination and Crystallography
- Research has been conducted on the synthesis and structural determination of triazole-carbohydrazide compounds, aiding in understanding their molecular conformations and potential applications in medicinal chemistry (Kariuki et al., 2022).
Intermolecular Interaction Studies
- Triazole derivatives are studied for their intermolecular interaction patterns, which are crucial for understanding their behavior in various chemical and biological contexts (Chia et al., 2014).
Biological Activities in Medicinal Chemistry
- Studies on triazole derivatives, similar to the compound , have been conducted to explore their potential biological activities, including enzyme inhibition which is vital for the development of new therapeutics (Saleem et al., 2018).
Antiproliferative Activity
- Research includes the synthesis of fluorinated Schiff bases derived from triazoles, investigating their antiproliferative effects on various human cancer cell lines, indicating potential applications in cancer research (Kumar et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include details of how to safely handle and dispose of the compound.
Future Directions
This could involve discussing potential applications for the compound, or areas where further research is needed.
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c12-8-4-2-1-3-7(8)10(18)6-17-5-9(15-16-17)11(19)14-13/h1-5,10,18H,6,13H2,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCUGQQXCWCQKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NN)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

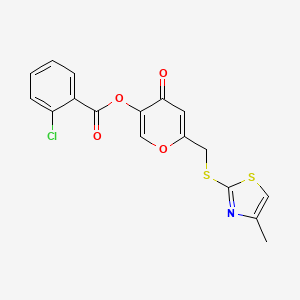
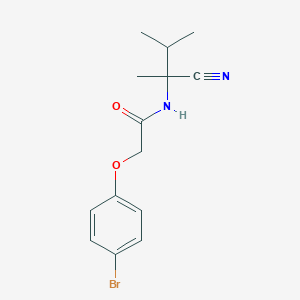
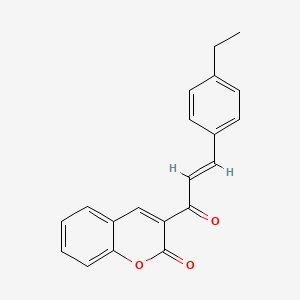
![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)
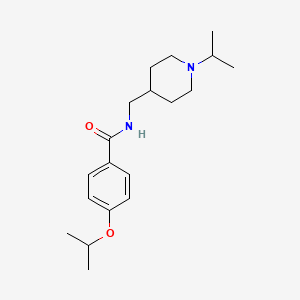
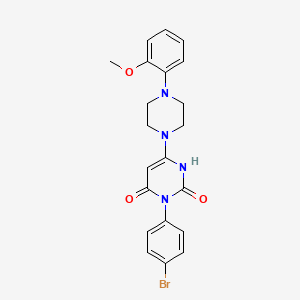
![N-[2-(2-methyl-1-indolyl)ethyl]benzamide](/img/structure/B2405816.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2405817.png)
![2-chloro-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2405818.png)
